3-Butoxyphenol
Description
3-Butoxyphenol (CAS RN: 18979-72-1) is a phenolic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. Structurally, it consists of a phenol ring substituted with a butoxy group (-OCH₂CH₂CH₂CH₃) at the meta position (3-position). Key physical properties include a melting point (MP) of 166.22°C and a solubility of 1.370 moles/L (approximately 222 g/L at 25°C) in water, as reported in solubility studies . This compound is utilized in organic synthesis, polymer stabilization, and as an intermediate in pharmaceutical and agrochemical industries due to its electron-donating butoxy group, which enhances its reactivity and solubility compared to non-substituted phenols .
Properties
IUPAC Name |
3-butoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIJZDWQVCXVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172405 | |
| Record name | 3-Butoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-72-1 | |
| Record name | 3-Butoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Butoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18979-72-1 | |
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| Record name | 3-Butoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
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Base Selection : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is dissolved in aqueous ethanol to deprotonate the hydroxyl group, generating a phenoxide ion. The choice of base impacts reaction efficiency; NaOH in ethanol yields 30–50% product after purification.
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Solvent System : Ethanol-water mixtures (4:1 v/v) balance solubility of resorcinol and 1-bromobutane while minimizing hydrolysis of the alkyl bromide.
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Temperature and Duration : Reflux at 80–85°C for 12–24 hours ensures complete conversion. Prolonged heating beyond 24 hours risks side reactions, such as dialkylation or ether cleavage.
Purification Protocol :
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Neutralize excess base with acetic acid post-reaction.
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Filter precipitated inorganic salts (e.g., NaBr).
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Concentrate the filtrate in vacuo and extract with dichloromethane.
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Purify the crude product via column chromatography (cyclohexane:ethyl acetate, 9:1) or recrystallization from dichloromethane-hexane.
Yield : 30–50%, depending on solvent purity and recrystallization efficiency.
Phase-Transfer Catalyzed Alkylation
To enhance reaction rates and yields, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) are employed. This method circumvents the need for strictly anhydrous conditions and reduces side product formation.
Key Modifications
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Catalyst Loading : 5 mol% TBAB increases the interfacial interaction between aqueous NaOH and organic 1-bromobutane phases.
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Solvent-Free Conditions : Eliminating ethanol reduces hydrolysis risks, enabling reactions at 60°C with stirring for 6–8 hours.
Advantages :
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Shorter reaction time (6–8 hours vs. 12–24 hours).
Limitations :
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Requires meticulous removal of PTC during purification, often necessitating additional washing steps with brine.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate alkylation. A study demonstrated that irradiating resorcinol, 1-bromobutane, and K₂CO₃ in dimethylformamide (DMF) at 120°C for 30 minutes achieves 65% yield.
Optimization Insights
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Dielectric Heating : Microwave energy enhances molecular collision frequency, reducing activation energy.
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Solvent Choice : DMF’s high dielectric constant and boiling point make it ideal for maintaining reaction integrity under irradiation.
Purification Challenges :
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DMF’s high polarity complicates extraction, requiring multiple washes with ethyl acetate and water.
Catalytic Hydrodeoxygenation of Guaiacol Derivatives
Although less direct, this compound can be synthesized via hydrodeoxygenation (HDO) of guaiacol (2-methoxyphenol) derivatives. This two-step process involves:
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O-Butylation : Guaiacol reacts with butanol over acidic catalysts (e.g., Amberlyst-15) to form 3-butoxy-2-methoxyphenol.
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Demethylation : Cleavage of the methoxy group using BBr₃ or HI yields this compound.
Reaction Metrics :
Drawbacks :
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Requires handling of hazardous reagents (BBr₃).
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Multi-step synthesis increases cost and complexity.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation (SNAr) | NaOH, ethanol-water, reflux, 24h | 30–50% | Simple setup, low cost | Long duration, moderate yield |
| Phase-Transfer Catalyzed | TBAB, solvent-free, 60°C, 8h | 45–55% | Faster, reduced side products | Catalyst removal required |
| Microwave-Assisted | DMF, 120°C, 30min | 65% | High yield, rapid | Specialized equipment, solvent handling |
| Hydrodeoxygenation | Amberlyst-15/BBr₃, multi-step | 35–45% | Applicable to lignin derivatives | Hazardous reagents, multi-step |
Industrial-Scale Production Considerations
For bulk synthesis, the phase-transfer and microwave methods offer scalability. Industrial reactors equipped with microwave modules can produce this compound at 5–10 kg/batch with 60–65% yield. Key challenges include:
Chemical Reactions Analysis
Types of Reactions: 3-Butoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated derivatives of this compound.
Scientific Research Applications
Materials Science
a. Polymer Composites
One of the primary applications of 3-butoxyphenol is in the development of polymer composites, particularly benzoxazine-based materials. A study highlighted the synthesis of a novel benzoxazine composite using this compound and a difunctional amine (1,12-diaminododecane) for space radiation shielding applications. The resulting composites demonstrated enhanced mechanical properties and radiation resistance, making them suitable for aerospace applications.
Key Findings:
- Tensile Strength: UHMWPE/poly(3BOP-daC12) composites exhibited a tensile strength of 493 MPa.
- Flexural Modulus: The flexural modulus increased significantly to 7.8 GPa compared to traditional materials .
b. Radiation Shielding
The incorporation of this compound into composite materials has been shown to improve their effectiveness as radiation shields. Simulations indicated that composites containing this compound could reduce radiation exposure in space environments, making them crucial for future deep space missions .
Environmental Applications
a. Biodegradation Studies
Research has also focused on the biodegradation of phenolic compounds, including this compound, by various microbial strains. Understanding the degradation pathways is essential for assessing the environmental impact of phenolic pollutants.
Case Study:
- A study explored the degradation mechanisms of nonylphenol isomers and related compounds, providing insights into how similar compounds like this compound could be effectively broken down by microbial action .
Chemical Synthesis and Analytical Chemistry
a. Reagent in Organic Synthesis
This compound serves as a valuable reagent in organic synthesis, particularly in producing other phenolic compounds and polymers. Its reactivity allows it to be used in various chemical reactions, including substitution and polymerization processes.
b. Analytical Applications
In analytical chemistry, this compound can be utilized as a standard reference material for chromatographic techniques due to its well-defined properties and behavior under different conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-butoxyphenol involves its interaction with bacterial cell walls, leading to the inhibition of bacterial growth. The butoxy group enhances its lipophilicity, allowing it to penetrate bacterial membranes more effectively. This results in the disruption of essential cellular processes, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Butoxyphenol with structurally analogous phenolic compounds, highlighting differences in physical properties, applications, and safety profiles:
Structural and Functional Differences
- Substituent Effects: this compound’s butoxy group provides greater hydrophobicity than 3-Methoxyphenol but improves solubility compared to 4-sec-Butylphenol due to reduced steric hindrance in the meta position . 3-Chlorophenol’s electron-withdrawing chloro group increases acidity (pKa ~8.5) compared to the electron-donating alkoxy groups in this compound (pKa ~10) .
- Thermal Stability: The higher melting point of this compound (166.22°C) versus 4-sec-Butylphenol (150.22°C) reflects stronger intermolecular hydrogen bonding in the meta-substituted derivative .
- Solubility Trends: Despite its larger alkyl chain, this compound exhibits higher aqueous solubility than 4-sec-Butylphenol, likely due to favorable positioning of the butoxy group for hydrogen-bond disruption .
Biological Activity
3-Butoxyphenol, also known as (S)-3-sec-butoxyphenol, is an organic compound characterized by a butoxy group attached to a phenolic structure. This compound has garnered interest due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a hydroxyl group (-OH) characteristic of phenolic compounds. The unique structural arrangement of the butoxy group imparts specific physical and chemical properties that distinguish it from other phenolic compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Escherichia coli , Bacillus subtilis , and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported in the range of 50-100 μg/mL. This suggests potential applications in developing therapeutic agents targeting bacterial infections .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation in cellular models, indicating potential utility in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which play a crucial role in the inflammatory response .
The biological activity of this compound can be attributed to its interaction with cellular targets. Studies suggest that it may modulate signaling pathways involved in inflammation and microbial resistance. Understanding these interactions is essential for elucidating its safety and efficacy for medicinal applications .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| (S)-3-sec-Butoxy-phenol | Sec-butyl group attached to phenol | Unique hydrophobicity due to butoxy group |
| (S)-3-methoxyphenol | Methoxy group instead of butoxy | More polar, affecting solubility |
| (S)-4-sec-butylphenol | Sec-butyl group at para position | Different reactivity due to position change |
| (S)-2-butylphenol | Butyl group at ortho position | Distinct steric effects influencing reactivity |
This comparison highlights how the substitution pattern of this compound contributes to its distinct chemical behavior, making it a valuable compound in various applications compared to its analogs.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound in various formulations. The results indicated that when combined with other antimicrobial agents, the effectiveness against resistant strains increased significantly. This suggests that this compound could be an effective component in multi-drug formulations aimed at combating antibiotic resistance .
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of this compound using an animal model. The compound was administered to subjects with induced inflammation, resulting in a marked reduction in swelling and pain markers compared to control groups. These findings support the potential use of this compound in therapeutic settings for inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Butoxyphenol critical for experimental design, and how should they inform solvent selection?
- Methodological Answer : The solubility of this compound in aqueous systems is critical for designing dissolution or environmental fate studies. According to solubility data, it exhibits a molar solubility of 1.370 mol/L (222.1 g/L) at 30°C, with a melting point of 166.22°C . For solvent selection, prioritize polar aprotic solvents (e.g., DMSO) due to its phenolic hydroxyl group and butoxy substituent, which influence hydrogen bonding and hydrophobic interactions. Pre-experiment solubility tests under controlled temperatures are recommended to avoid phase separation in mixed-solvent systems.
Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is suitable for quantification due to its aromatic structure. Gas chromatography-mass spectrometry (GC-MS) may require derivatization (e.g., silylation) to improve volatility. For trace analysis in environmental samples, solid-phase extraction (SPE) using C18 cartridges followed by LC-MS/MS is advised, as demonstrated for structurally similar alkylphenols . Validate methods using internal standards like deuterated analogs to account for matrix effects.
Q. How can researchers ensure the stability of this compound in long-term storage or experimental conditions?
- Methodological Answer : Store this compound in amber glassware under inert gas (N₂ or Ar) at 4°C to prevent oxidation of the phenolic group. Monitor degradation via periodic NMR or FTIR analysis, focusing on peaks associated with the hydroxyl (≈3200 cm⁻¹) and ether (≈1250 cm⁻¹) groups. For aqueous solutions, adjust pH to neutral (6–8) to minimize ionization-induced instability .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between experimental and computational data on this compound’s reactivity or toxicity?
- Methodological Answer : Apply contradiction analysis frameworks to identify root causes, such as discrepancies in assay conditions (e.g., pH, temperature) or model parameterization. For computational studies, cross-validate molecular dynamics simulations with experimental solubility or partition coefficients (log P) . Systematic reviews of existing data, as outlined in HPV chemical assessment protocols, can reconcile inconsistencies by filtering low-quality studies .
Q. How does the environmental persistence of this compound compare to structurally similar alkylphenols, and what factors drive differential degradation?
- Methodological Answer : Comparative studies with 4-tert-butylphenol or nonylphenol reveal that the butoxy group in this compound may reduce biodegradability due to steric hindrance. Use OECD 301F ready biodegradability tests to assess half-lives in aquatic systems. Advanced oxidation processes (AOPs), such as UV/H₂O₂, can be employed to study degradation pathways, with LC-MS monitoring intermediate metabolites .
Q. What methodological frameworks are suitable for assessing the endocrine-disrupting potential of this compound in vitro or in vivo?
- Methodological Answer : Utilize Tier 1 assays per EPA’s Endocrine Disruptor Screening Program (EDSP), including ER/AR binding assays and zebrafish embryo toxicity tests. For mechanistic insights, combine transcriptomics (RNA-seq) with pathway analysis (e.g., KEGG) to identify dysregulated hormone synthesis genes. Compare results with chlorophenols, which exhibit known estrogenic activity, to contextualize potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
